"4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" CAS number and properties
"4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" CAS number and properties
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Regarding experimental protocols, I found general synthesis strategies for similar compound classes (benzoic acid derivatives, thiazoles) but not a specific, detailed protocol for the target molecule itself.
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Crucially, there is no specific information regarding the biological activity, mechanism of action, or involvement in signaling pathways for "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid." The available literature discusses the biological activities of other thiazole and benzoic acid derivatives, but not this specific molecule.
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An In-Depth Technical Guide to 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of the heterocyclic compound 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Physical Properties
4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a bifunctional molecule incorporating a methylthiazole and a benzoic acid moiety. While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties have been established.
Table 1: Core Chemical Data
| Property | Value | Source |
| CAS Number | 294620-60-3 | |
| Molecular Formula | C₁₁H₉NO₂S | |
| Molecular Weight | 219.26 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% (Commercially available) |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | The isomeric compound 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid has a reported melting point of 145.5-146.5°C. This may serve as a rough estimate. |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Expected to be soluble in organic solvents like DMSO and methanol. |
| pKa | ~3.85 (Predicted) | This is a predicted value for the isomeric compound 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid and should be considered an approximation. |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A potential synthesis could involve the reaction of a 4-halobenzonitrile with thioacetamide in the presence of a suitable catalyst to form a 2-methyl-4-(4-cyanophenyl)thiazole intermediate. Subsequent hydrolysis of the nitrile group would yield the desired carboxylic acid.
